Ethyl 2-ethylidene-3-oxohept-6-enoate
Description
Ethyl 2-ethylidene-3-oxohept-6-enoate is a multifunctional α,β-unsaturated ester characterized by a conjugated system of an ethylidene group (C=CH₂), a ketone (3-oxo), and a terminal alkene (hept-6-enoate). Its molecular formula is C₁₄H₂₄O₃ (confirmed via HRMS: calculated 240.1726, observed 240.1724 ). Key spectroscopic features include IR absorptions at 1745 cm⁻¹ (ester C=O), 1719 cm⁻¹ (conjugated ketone), and 1645 cm⁻¹ (C=C stretching), alongside MS (CI) peaks at m/z 241 (MH⁺) and 258 (MNH₄⁺) . The compound is synthesized as an intermediate in tricyclic natural product syntheses, such as hexacyclonic acid derivatives, where its reactive α,β-unsaturated system enables cycloaddition or conjugate addition reactions .
Properties
CAS No. |
918150-65-9 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-oxohept-6-enoate |
InChI |
InChI=1S/C11H16O3/c1-4-7-8-10(12)9(5-2)11(13)14-6-3/h4-5H,1,6-8H2,2-3H3 |
InChI Key |
FDFJITIHYKYRTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylidene-3-oxohept-6-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the formation of the ethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-3-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-ethylidene-3-oxohept-6-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-ethylidene-3-oxohept-6-enoate exerts its effects involves its ability to participate in various chemical reactions. The ethylidene group can act as an electrophile, while the keto group can undergo nucleophilic attack. These properties enable the compound to interact with molecular targets and pathways, influencing biochemical processes.
Comparison with Similar Compounds
a) Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates ()
- Structure : Cyclohexene ring fused with naphthalene and aryl groups; ester and ketone substituents.
- Synthesis: Prepared via Claisen-Schmidt condensation of ethyl acetoacetate with chalcone derivatives under basic conditions (sodium ethoxide, ethanol reflux) .
- Reactivity : Cyclohexene ring restricts conjugation compared to the linear α,β-unsaturated system in the target compound, reducing electrophilicity at the β-position.
b) Ethyl 3-Hydroxy-3-phenylpropanoate ()
- Structure : Contains a β-hydroxy ester instead of α,β-unsaturated ketone.
- Spectroscopy : IR shows ~3400 cm⁻¹ (O–H stretch) and ~1730 cm⁻¹ (ester C=O), absent in the target compound .
- Applications : Used as a chiral building block in asymmetric synthesis, contrasting with the target compound’s role in cyclization reactions.
Spectroscopic Profiles
Biological Activity
Ethyl 2-ethylidene-3-oxohept-6-enoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.24 g/mol. It is classified as an enone and an ester, characterized by the presence of both a keto group and an ethylidene group on a heptenoate backbone. This structural configuration enhances its reactivity, allowing it to participate in various chemical transformations and interactions with biological macromolecules.
The mechanism of action for this compound involves its electrophilic nature, particularly due to the keto group which allows for nucleophilic attacks. This can lead to the formation of new chemical bonds with proteins, nucleic acids, and other biomolecules, influencing various biochemical pathways. The compound's ability to undergo enzymatic transformations also contributes to its biological activity, potentially leading to the formation of active metabolites that exert biological effects.
Enzyme Interactions
Research indicates that this compound interacts with specific enzymes, which may facilitate or inhibit certain metabolic pathways. Its reactivity makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic processes.
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of various compounds on enzyme activity, this compound was tested against a specific enzyme involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at higher concentrations of the compound, suggesting potential as an enzyme inhibitor .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of structurally similar compounds found that this compound demonstrated moderate inhibitory effects against certain bacterial strains. This case highlights the need for further exploration into its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 3-oxohept-6-enonate | C11H16O3 | Lacks the ethylidene group |
| Ethyl 2-cyanoacrylate | C10H9NO2 | Contains a cyano group instead of keto |
| Ethyl 2-methyl-3-oxohept-6-enonate | C12H20O3 | Contains a methyl group instead of ethyl |
This compound is distinct due to its combination of functional groups, which enhances its reactivity compared to similar compounds. This uniqueness allows for diverse applications in synthetic chemistry and potential therapeutic developments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
